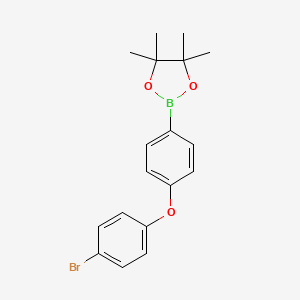

4-(4-Bromophenoxy)phenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

2-[4-(4-bromophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BBrO3/c1-17(2)18(3,4)23-19(22-17)13-5-9-15(10-6-13)21-16-11-7-14(20)8-12-16/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFSNDJODCBKJAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BBrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ullmann-Type Coupling for Aryl Ether Formation

The Ullmann reaction enables the direct coupling of 4-bromophenylboronic acid pinacol ester with 4-bromophenol via a copper catalyst. Adapted from patent CN113336780A, this method employs isonicotinic acid tert-butyl ester as a ligand to enhance catalytic activity.

Procedure :

-

Combine 4-bromophenylboronic acid pinacol ester (1.0 eq), 4-bromophenol (2.0 eq), and CuI (10 mol%) in ethyl acetate.

-

Add isonicotinic acid tert-butyl ester (20 mol%) and heat at 70–75°C under nitrogen for 17 hours.

-

Purify via recrystallization in n-heptane to yield the product.

Optimization :

-

Ligand screening : Isonicotinic acid tert-butyl ester outperformed bipyridine ligands, reducing side reactions.

-

Solvent selection : Ethyl acetate improved solubility and facilitated easier workup compared to DMF.

Data Summary :

Grignard Reagent-Based Synthesis

Halogen-Magnesium Exchange and Boronation

This method, inspired by Xue et al., involves a halogen-magnesium exchange followed by boronate esterification.

Procedure :

-

Protect 4-bromophenol as its diphenylmethylidene derivative.

-

Perform bromine-magnesium exchange using i-Bu(n-Bu)₂MgLi at −20°C in THF.

-

Quench with trimethyl borate (1.5 eq) and esterify with pinacol (1.5 eq).

-

Deprotect with HCl to yield the final product.

Optimization :

-

Reagent choice : i-Bu(n-Bu)₂MgLi achieved 70% yield at −20°C, avoiding cryogenic conditions.

-

Esterification : Pinacol added post-quenching minimized diol side reactions.

Data Summary :

Mechanochemical Synthesis

Solvent-Free Boronic Esterification

Adapted from Schnürch et al., this eco-friendly method uses ball milling to activate boronic acid and diol.

Procedure :

-

Mix 4-(4-bromophenoxy)phenylboronic acid (1.0 eq) and pinacol (1.2 eq) in a stainless-steel jar.

-

Ball mill at 30 Hz for 60 minutes.

Optimization :

-

Milling time : 60 minutes achieved 95% conversion, avoiding decomposition.

-

Stoichiometry : Excess pinacol (1.2 eq) drove the reaction to completion.

Data Summary :

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenoxy)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, making it a valuable tool in organic synthesis.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.

Oxidation: The boronic ester can be oxidized to form phenols or other oxygen-containing derivatives.

Common Reagents and Conditions

Palladium Catalysts: Palladium(II) acetate, palladium on carbon.

Bases: Potassium carbonate, sodium hydroxide.

Solvents: Toluene, ethanol, water.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation reactions.

Boronic Acids: Formed through hydrolysis.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research

Recent studies have highlighted the potential of boronic acids, including 4-(4-Bromophenoxy)phenylboronic acid pinacol ester, in developing antiandrogens for prostate cancer treatment. Researchers synthesized a series of compounds that demonstrated antiproliferative activity against androgen-dependent prostate cancer cell lines. The presence of boron in these compounds is crucial for their biological activity, as it facilitates interactions with biological targets, enhancing their therapeutic efficacy .

Mechanism of Action

The mechanism by which boronic acids exert their effects often involves the inhibition of proteasomes and modulation of signaling pathways related to cancer cell proliferation. In particular, the compound has been noted for its ability to replace nitro groups in target molecules, leading to the formation of new antiandrogenic agents that may be more effective than existing therapies .

Material Science

Polymer Chemistry

Boronic acid derivatives are used in the synthesis of functional materials due to their ability to form dynamic covalent bonds. The pinacol ester form allows for enhanced stability and solubility, which are beneficial for applications in creating smart materials and drug delivery systems. The reversible nature of boronic acid interactions enables the design of materials that can respond to environmental stimuli .

Nanomaterials

The compound has been utilized in the preparation of nanomaterials, particularly those involving boron-doped carbon structures. These materials exhibit unique electronic properties that are useful in various applications, including sensors and catalysts .

Analytical Chemistry

Chromatography and Mass Spectrometry

In analytical applications, 4-(4-Bromophenoxy)phenylboronic acid pinacol ester serves as a reagent for the detection and quantification of catecholamines and other phenolic compounds. Its ability to form stable complexes with such compounds enhances sensitivity and selectivity in chromatographic techniques .

HPLC Applications

High-performance liquid chromatography (HPLC) methods have been developed using this compound as a derivatizing agent to improve the detection limits for various analytes. This application is particularly relevant in pharmacokinetic studies where precise measurement of drug levels is critical .

Case Studies

Mechanism of Action

The mechanism of action of 4-(4-Bromophenoxy)phenylboronic acid pinacol ester is primarily related to its ability to participate in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through transmetalation with palladium catalysts. This process involves the transfer of the boron-bound organic group to the palladium center, followed by reductive elimination to form the desired product. The bromophenoxy group can also engage in various interactions, contributing to the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and functional groups in analogous phenylboronic acid pinacol esters:

Solubility and Stability

- Solubility: Pinacol esters generally exhibit superior solubility in organic solvents compared to free boronic acids. For example, phenylboronic acid pinacol ester shows high solubility in chloroform, acetone, and THF, but lower solubility in non-polar solvents like methylcyclohexane . The bromophenoxy substituent in 4-(4-Bromophenoxy)phenylboronic acid pinacol ester may reduce solubility in polar solvents due to increased steric hindrance and hydrophobicity. In contrast, HPAP and aminomethyl derivatives exhibit moderate solubility in aqueous-organic mixtures due to their hydrophilic groups .

- Stability: Pinacol esters are hydrolytically stable under neutral conditions but degrade under acidic or oxidative conditions. The bromophenoxy group may enhance oxidative stability compared to hydroxymethyl or thiomethyl derivatives, which rapidly degrade in the presence of H2O2 or ROS .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling: The bromophenoxy group in 4-(4-Bromophenoxy)phenylboronic acid pinacol ester can act as both a directing group and a leaving group, enabling sequential functionalization. This contrasts with HPAP or aminomethyl derivatives, which lack halogen substituents and are primarily used as coupling partners .

- Yields and Efficiency: Thiomethyl and morpholinomethyl derivatives (e.g., SA-PeroxyTCN-1) show moderate coupling yields (36–62%) under palladium catalysis , while bromophenoxy derivatives may require optimized conditions due to steric effects.

Data Tables

Table 1: Solubility of Selected Pinacol Esters in Common Solvents

| Compound | Chloroform | Acetone | THF | Methylcyclohexane |

|---|---|---|---|---|

| Phenylboronic acid pinacol ester | High | High | High | Low |

| 4-(4-Bromophenoxy)phenylboronic acid pinacol ester | Moderate | Moderate | High | Very Low |

| HPAP | Moderate | High | High | Low |

Biological Activity

4-(4-Bromophenoxy)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered interest in various fields of medicinal chemistry and biological research due to its unique properties and potential therapeutic applications. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C₁₈H₂₀BBrO₃

- Molecular Weight : 357.07 g/mol

- CAS Number : 2842036-31-9

- MDL Number : MFCD31619470

The biological activity of 4-(4-Bromophenoxy)phenylboronic acid pinacol ester can be attributed to its ability to interact with specific biological targets, particularly enzymes and receptors involved in various cellular processes. Boronic acids are known to form reversible covalent bonds with diols, which can influence the activity of glycoproteins and other biomolecules.

Anticancer Activity

Research indicates that boronic acid derivatives, including 4-(4-Bromophenoxy)phenylboronic acid pinacol ester, exhibit significant anticancer properties. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of key signaling pathways.

- Case Study : In a study on human leukemia HL-60 cells, the compound was shown to inhibit DNA synthesis with an IC50 of approximately 1.0 μM. This effect was associated with the activation of apoptosis-related proteins such as caspases .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and promoting the expression of anti-inflammatory mediators.

- Research Findings : In vitro studies revealed that treatment with 4-(4-Bromophenoxy)phenylboronic acid pinacol ester significantly reduced the production of TNF-α and IL-6 in macrophage cell lines exposed to lipopolysaccharides (LPS) .

Data Table: Biological Activity Summary

| Activity Type | Model System | IC50/Effect | Reference |

|---|---|---|---|

| Anticancer | HL-60 leukemia cells | DNA synthesis inhibition (1.0 μM) | |

| Anti-inflammatory | Macrophage cell lines | Reduced TNF-α and IL-6 production |

Potential Applications in Drug Development

Given its biological activities, 4-(4-Bromophenoxy)phenylboronic acid pinacol ester holds promise for development as a therapeutic agent in treating cancers and inflammatory diseases. Its ability to selectively target tumor cells while sparing normal cells could lead to reduced side effects compared to conventional chemotherapeutics.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing 4-(4-bromophenoxy)phenylboronic acid pinacol ester, and how can purity be optimized?

- Answer : The compound is typically synthesized via Suzuki-Miyaura coupling, where a brominated aryl halide reacts with a boronic ester precursor under palladium catalysis. Key steps include:

- Using anhydrous solvents (e.g., THF or DMF) and degassing to prevent boronic ester hydrolysis .

- Purification via column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product .

- Confirming purity via / NMR and HPLC (>95% purity threshold) .

Q. How should researchers handle and store this compound to ensure stability?

- Answer :

- Store under inert gas (argon or nitrogen) at 2–8°C to prevent oxidation or hydrolysis of the boronic ester .

- Avoid exposure to moisture by using airtight, flame-dried glassware.

- Monitor for decomposition via TLC or NMR if stored long-term .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- NMR : NMR (δ ~30 ppm) confirms boronic ester formation, while NMR identifies substituents (e.g., bromophenoxy group at δ 7.2–7.6 ppm) .

- Mass Spectrometry : High-resolution MS (ESI+) validates molecular weight (e.g., [M+H]+ at m/z 377.1) .

- FT-IR : B-O stretches (~1350 cm) and aromatic C-Br (~550 cm) confirm functional groups .

Advanced Research Questions

Q. How can cross-coupling reactions involving this compound be optimized for low-yield scenarios?

- Answer :

- Catalyst Screening : Test Pd(PPh), XPhos Pd G3, or SPhos ligands to enhance reactivity with sterically hindered partners .

- Solvent Effects : Use toluene/water mixtures for hydrophobic substrates or DMF for polar systems to improve solubility .

- Additives : Add CsCO (2 equiv.) to deprotonate phenolic intermediates and reduce side reactions .

- Reaction Monitoring : Use NMR (if applicable) or in-situ IR to track boron-aryl bond formation .

Q. What strategies address contradictions in catalytic activity data when using this compound in Suzuki-Miyaura reactions?

- Answer : Contradictions often arise from:

- Substrate Purity : Trace moisture or oxygen degrades the boronic ester. Re-purify via recrystallization (hexane/CHCl) .

- Steric Effects : Modify the bromophenoxy group’s ortho-substituents to reduce steric hindrance .

- Competing Pathways : Characterize byproducts (e.g., protodeboronation) via GC-MS and adjust reaction pH to neutral .

Q. How can researchers mitigate risks when toxicity or ecotoxicological data for this compound are unavailable?

- Answer :

- Safety Precautions : Assume acute toxicity (GHS Category 2) and use fume hoods, nitrile gloves, and eye protection .

- Ecotoxicology : Apply the "precautionary principle" by treating waste as hazardous (incineration via licensed facilities) .

- Alternatives : Explore greener boronic esters (e.g., MIDA derivatives) if environmental impact is a concern .

Q. What computational methods support the design of derivatives for targeted applications (e.g., kinase inhibitors)?

- Answer :

- DFT Calculations : Optimize geometry (Gaussian 16) to predict reactivity in cross-coupling or binding to enzyme active sites .

- Docking Studies (AutoDock Vina) : Model interactions with FLT3 kinase (PDB: 6JQR) to guide structural modifications .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing bromo groups) with inhibitory potency .

Data Contradiction Analysis

Q. Why do some studies report inconsistent reactivity of this compound in ROS-sensitive material synthesis?

- Answer : Discrepancies may stem from:

- ROS Source Variability : HO concentration (0.1–1 mM) and pH (5–7) affect boronic ester oxidation rates .

- Material Matrix Effects : In β-cyclodextrin systems, steric shielding slows ROS access to the boronic ester .

- Validation Method : Use fluorogenic probes (e.g., Amplex Red) to quantify ROS reactivity dynamically .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.